Xylitol

Description

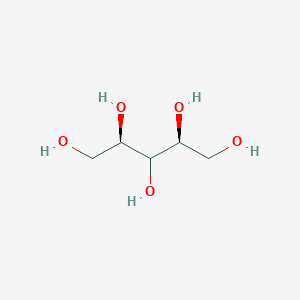

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-NGQZWQHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | xylitol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xylitol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032335 | |

| Record name | Adonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Xylitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Adonitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Xylitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

215-217, 216 °C | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00247 [mmHg] | |

| Record name | Xylitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Monoclinic crystals from alcohol | |

CAS No. |

87-99-0, 488-81-3 | |

| Record name | Xylitol [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adonitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ribitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylitol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCQ006KQ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADONITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353ZQ9TVDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/ | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide: Xylitol Mechanism of Action Against Streptococcus mutans

Executive Summary: The "Trojan Horse" Strategy

Xylitol functions as a metabolic disruptor against Streptococcus mutans (S. mutans) through a mechanism best described as a "Trojan Horse" attack. Unlike bacteriocidal agents that disrupt cell walls or membranes, xylitol exploits the bacterium's own sugar transport systems to induce metabolic starvation.

The core efficacy stems from the Futile Cycle . S. mutans recognizes xylitol as a fermentable substrate (fructose mimic), expends high-value energy (Phosphoenolpyruvate or PEP) to transport and phosphorylate it, but cannot metabolize the resulting product.[1] The intracellular accumulation of toxic Xylitol-5-Phosphate (X-5-P) inhibits key glycolytic enzymes, specifically Phosphofructokinase (PFK), halting energy production and virulence factor synthesis.[1]

This guide details the molecular pathways, enzymatic inhibition kinetics, and validated experimental protocols for assessing xylitol efficacy in drug development pipelines.

Molecular Mechanism of Action[2]

Uptake and Phosphorylation (The Entry)

S. mutans possesses multiple Phosphoenolpyruvate:Sugar Phosphotransferase Systems (PEP-PTS). Xylitol is structurally similar to fructose and is actively transported into the cell via the constitutive fructose-PTS (encoded by the fruI and fruCD operons).

During transport, the phosphate group from PEP is transferred to xylitol, creating Xylitol-5-Phosphate (X-5-P) .

-

Cost: 1 PEP molecule (High-energy phosphate donor).

-

Result: Intracellular trapping of X-5-P.[2]

The Futile Cycle (Metabolic Exhaustion)

Normal sugars (glucose/fructose) are phosphorylated and then processed through glycolysis to generate ATP. However, S. mutans lacks the enzymes to metabolize X-5-P.

-

Accumulation: X-5-P builds up in the cytoplasm.

-

Toxicity: High levels of X-5-P are toxic. To survive, the cell must expel it.

-

Dephosphorylation & Expulsion: A specific phosphatase cleaves the phosphate group (wasting the energy invested) so the xylitol can be expelled from the cell.

-

Re-uptake: The expelled xylitol is still present in the environment and is immediately taken up again by the PTS system, repeating the cycle.

Net Result: Rapid depletion of intracellular PEP and ATP reserves without any energy gain, leading to growth arrest (bacteriostasis).

Glycolytic Inhibition (The Blockade)

The accumulated X-5-P acts as a non-competitive inhibitor of Phosphofructokinase (PFK) , the rate-limiting enzyme of glycolysis.[1]

-

Mechanism: X-5-P binds to PFK, preventing the conversion of Fructose-6-Phosphate to Fructose-1,6-Bisphosphate.[1]

-

Downstream Effect: This blockade halts the glycolytic pathway, preventing the bacteria from metabolizing other fermentable sugars (like sucrose) effectively. This directly reduces lactic acid production (acidogenicity), the primary cause of enamel demineralization.

Visualization of Signaling Pathway

The following diagram illustrates the Futile Cycle and the specific inhibition point within the glycolytic pathway.

Caption: Figure 1.[3] The Xylitol Futile Cycle.[4][5] Xylitol uptake consumes PEP, generating toxic X-5-P which inhibits PFK and depletes energy reserves via futile dephosphorylation/expulsion.[1]

Disruption of Virulence Factors (Biofilm & Adhesion)

Beyond metabolic inhibition, xylitol attenuates the virulence of S. mutans by altering gene expression related to biofilm formation.[6]

-

Glucosyltransferases (Gtfs): S. mutans uses Gtf enzymes to convert sucrose into sticky glucans (extracellular polysaccharides) that form the biofilm matrix.[7] Xylitol treatment has been shown to downregulate gtfB and gtfC expression in specific strains.

-

Polysaccharide Structure: In the presence of xylitol, the bacteria produce a more soluble, less adhesive polysaccharide matrix. This results in biofilms that are loosely attached and easily removed by mechanical forces (e.g., saliva flow or brushing).

-

Selection Pressure: Prolonged exposure selects for xylitol-resistant strains (mutations in fruI). Crucially, these resistant mutants often lack the ability to transport fructose efficiently, rendering them less cariogenic than the wild type.

Experimental Validation Protocols

To validate these mechanisms in a drug development setting, the following protocols are recommended. These are designed to be self-validating systems with clear controls.

Protocol A: Kinetic Growth Inhibition Assay (High-Throughput)

Objective: Quantify the bacteriostatic effect of xylitol on S. mutans growth curves.

-

Preparation:

-

Strain: S. mutans UA159 (Wild Type) and a clinical isolate.

-

Media: Tryptone Yeast Extract (TYE) broth with 1% Sucrose (to mimic cariogenic conditions).

-

Treatment: Xylitol concentrations: 0% (Control), 1%, 5%, 10% (w/v).

-

-

Workflow:

-

Inoculate 96-well microtiter plates with S. mutans (starting OD600 ~0.05).

-

Add respective xylitol concentrations.

-

Incubate at 37°C (anaerobic conditions preferred).

-

-

Measurement:

-

Monitor OD600 every 30 minutes for 24 hours using an automated plate reader.

-

-

Data Analysis:

-

Plot OD600 vs. Time.

-

Success Metric: A dose-dependent lag in the log phase and a reduction in final stationary phase density compared to the sucrose-only control.

-

Protocol B: PFK Enzymatic Inhibition Assay (Mechanistic Proof)

Objective: Confirm that the inhibition is due to X-5-P acting on the PFK enzyme.

-

Enzyme Extraction: Lyse S. mutans cells and isolate protein fraction containing PFK.

-

Reaction Mix:

-

Substrates: Fructose-6-Phosphate + ATP.[1]

-

Coupling Enzymes: Aldolase + Triosephosphate Isomerase + Glycerol-3-Phosphate Dehydrogenase.

-

Indicator: NADH (measured at 340nm).

-

-

Inhibitor Preparation: Synthesize Xylitol-5-Phosphate (commercial standards are rare; often requires enzymatic synthesis using PEP and bacterial extract).

-

Assay:

-

Measure the rate of NADH oxidation (absorbance decrease) which is proportional to PFK activity.

-

Run reaction with and without X-5-P (0.5 mM).

-

-

Success Metric: Significant reduction in NADH oxidation rate in the presence of X-5-P, confirming non-competitive inhibition.

Protocol C: Real-Time Biofilm Impedance Monitoring

Objective: Assess the structural integrity and formation rate of biofilm.

-

Equipment: xCELLigence RTCA (Real-Time Cell Analyzer) or similar impedance-based system.[5][6]

-

Workflow:

-

Seed S. mutans into E-Plates containing gold microelectrodes.

-

Media: BHI + 1% Sucrose +/- 5% Xylitol.

-

-

Measurement:

-

Continuous impedance recording (Cell Index) for 48 hours.

-

-

Success Metric: Lower Cell Index (impedance) values in xylitol-treated wells, indicating reduced biofilm mass and adhesion quality.

Experimental Workflow Diagram

Caption: Figure 2. Integrated Experimental Workflow. Parallel assessment of planktonic growth kinetics and biofilm adherence properties.

Quantitative Data Summary

The table below summarizes typical inhibitory values derived from the cited literature, serving as a benchmark for experimental validation.

| Parameter | Control (Sucrose Only) | Xylitol Treatment (1-5%) | Mechanism Implicated |

| Growth Inhibition | 0% | 22% - 76% (Dose Dependent) | Futile Cycle / Energy Depletion |

| PFK Enzyme Activity | 100% (Baseline) | ~56% (with 0.5mM X-5-P) | Non-competitive Inhibition |

| Biofilm Mass | High (Dense, Sticky) | Significant Reduction | Gtf suppression / EPS alteration |

| Final pH (Acidogenicity) | < 5.5 (Cariogenic) | > 6.0 (Safe) | Glycolysis Blockade |

References

-

Xylitol, mechanisms of action and uses. Source: PubMed (Nor Tannlaegeforen Tid) URL:[4][Link]

-

Emergence of multiple xylitol-resistant (fructose PTS-) mutants from human isolates of mutans streptococci. Source: PubMed (Journal of Dental Research) URL:[Link]

-

Non-competitive Inhibition of Bacterial Phosphofructokinase by Xylitol-5-phosphate. Source: Abstract Archives (IADR) URL:[Link]

-

Xylitol and erythritol inhibit real-time biofilm formation of Streptococcus mutans. Source: BMC Microbiology URL:[Link][3]

-

Streptococcus mutans: Fructose Transport, Xylitol Resistance, and Virulence. Source: PubMed Central (NIH) URL:[Link]

Sources

- 1. Non-competitive Inhibition of Bacterial Phosphofructokinase by Xylitol-5-phosphate IADR Abstract Archives [iadr.abstractarchives.com]

- 2. Xylitol inhibition of acid production and growth of mutans Streptococci in the presence of various dietary sugars under strictly anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oss.jocpd.com [oss.jocpd.com]

- 4. [Xylitol, mechanisms of action and uses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xylitol and erythritol inhibit real-time biofilm formation of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

The Synthesis of Xylitol from Lignocellulosic Biomass: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Xylitol, a five-carbon sugar alcohol, is a valuable sugar substitute with significant applications in the pharmaceutical, nutraceutical, and food industries due to its low caloric content, insulin-independent metabolism, and anti-cariogenic properties.[1][2] The conventional industrial production of xylitol involves the chemical hydrogenation of D-xylose, a process that is often energy-intensive and environmentally taxing.[1][3] This has spurred considerable research into sustainable and cost-effective biotechnological routes utilizing abundant and renewable lignocellulosic biomass as a feedstock.[4][5] This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for xylitol synthesis from lignocellulosic biomass, intended for researchers, scientists, and professionals in drug development. The guide elucidates the critical stages of the process, from the initial pretreatment of the biomass to the final purification of xylitol, with a focus on the underlying scientific rationale for experimental choices and the integration of self-validating protocols.

Lignocellulosic Biomass: A Sustainable Feedstock for Xylitol Production

Lignocellulosic biomass, comprised of agricultural and forest residues, represents a promising and readily available raw material for xylitol production.[6] Its primary constituents are cellulose, hemicellulose, and lignin.[2] The hemicellulose fraction is particularly rich in xylan, a polymer of xylose, which serves as the direct precursor for xylitol synthesis.[2] The utilization of such biomass not only offers a sustainable alternative to petrochemical-based processes but also contributes to a circular bioeconomy by valorizing agricultural waste.[4][7]

The selection of lignocellulosic feedstock is a critical first step, with the xylose content being a key determinant of process efficiency. Various agricultural residues, including corncobs, sugarcane bagasse, wheat straw, and rice straw, have been identified as excellent sources of xylan.[5][8]

Pretreatment of Lignocellulosic Biomass: Unlocking the Hemicellulose Fraction

The rigid and complex structure of lignocellulosic biomass necessitates a pretreatment step to disrupt its recalcitrant nature and enhance the accessibility of hemicellulose for subsequent hydrolysis.[9] The primary objective of pretreatment is to increase the surface area and porosity of the biomass, facilitating the recovery of xylose.[9] Pretreatment methods can be broadly categorized into physical, chemical, physicochemical, and biological approaches.[9]

Table 1: Comparison of Common Pretreatment Methods for Lignocellulosic Biomass

| Pretreatment Method | Mechanism | Advantages | Disadvantages |

| Dilute Acid Hydrolysis | Uses dilute acids (e.g., H₂SO₄) at elevated temperatures to hydrolyze hemicellulose.[10] | Effective in solubilizing hemicellulose; relatively low cost. | Can produce inhibitory compounds (e.g., furfural, HMF) that affect subsequent fermentation; equipment corrosion.[7] |

| Alkaline Pretreatment | Uses bases (e.g., NaOH) to remove lignin and a portion of hemicellulose. | High delignification efficiency; less sugar degradation compared to acid hydrolysis. | Can be expensive due to the cost of alkali and subsequent neutralization. |

| Steam Explosion | High-pressure steam rapidly depressurizes, causing the biomass structure to break apart. | High hemicellulose recovery; can be combined with acid or alkali for enhanced efficiency. | Can generate inhibitory compounds; energy-intensive.[4] |

| Enzymatic Pretreatment | Utilizes enzymes like ligninases and cellulases to selectively degrade components. | High specificity; mild reaction conditions. | High cost of enzymes; slow reaction rates. |

The choice of pretreatment method is a crucial experimental decision that directly impacts the overall yield and economic viability of xylitol production. It is often a trade-off between the efficiency of hemicellulose solubilization and the formation of inhibitory byproducts that can hinder microbial growth and fermentation.

Hydrolysis of Hemicellulose to Xylose: The Gateway to Fermentation

Following pretreatment, the solubilized hemicellulose (predominantly xylan) must be hydrolyzed into its monomeric sugar, xylose. This can be achieved through either chemical or enzymatic methods.

Acid Hydrolysis

Acid hydrolysis, typically using dilute sulfuric acid, is a common method for breaking down xylan into xylose.[11][12] The process parameters, such as acid concentration, temperature, and reaction time, must be carefully optimized to maximize xylose yield while minimizing the degradation of sugars into inhibitory compounds.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a more specific and environmentally friendly alternative to acid hydrolysis.[12][13] This process utilizes a cocktail of xylanolytic enzymes to break down the xylan backbone. The key enzymes involved include:

-

Endo-1,4-β-xylanases: These enzymes randomly cleave the β-1,4-glycosidic bonds within the xylan chain, producing shorter xylo-oligosaccharides.

-

β-xylosidases: These enzymes act on the non-reducing ends of xylo-oligosaccharides, releasing xylose monomers.

-

Debranching enzymes (e.g., α-L-arabinofuranosidases, α-D-glucuronidases): These enzymes remove side chains from the xylan backbone, increasing the accessibility for xylanases and β-xylosidases.[13]

The synergistic action of these enzymes is crucial for the complete and efficient hydrolysis of hemicellulose.[13]

Experimental Protocol: Enzymatic Hydrolysis of Pretreated Biomass

-

Substrate Preparation: Suspend the pretreated lignocellulosic biomass in a buffer solution (e.g., 50 mM sodium citrate, pH 5.0) to a desired solid loading (e.g., 5-10% w/v).

-

Enzyme Addition: Add a commercially available or in-house produced xylanolytic enzyme cocktail to the slurry. The enzyme loading should be optimized based on the specific activity of the enzyme preparation and the xylan content of the substrate.

-

Incubation: Incubate the mixture at the optimal temperature for the enzymes (typically 45-55°C) with constant agitation for 24-72 hours.

-

Sampling and Analysis: Periodically take samples and analyze the concentration of released xylose using High-Performance Liquid Chromatography (HPLC).

-

Termination: Inactivate the enzymes by heating the hydrolysate to 100°C for 10 minutes.

-

Solid-Liquid Separation: Separate the solid lignin and cellulose residue from the xylose-rich liquid hydrolysate by centrifugation or filtration.

Bioconversion of Xylose to Xylitol: The Core of the Biotechnological Route

The heart of the biotechnological production of xylitol lies in the microbial fermentation of xylose.[4] This process leverages the metabolic capabilities of certain microorganisms, primarily yeasts, to convert xylose into xylitol.[1]

Key Microorganisms

A variety of microorganisms, including yeasts, fungi, and bacteria, are capable of producing xylitol.[2][14] However, yeasts of the genera Candida, Pichia, and Debaryomyces are most commonly employed due to their high xylitol yields.[8][14] Candida tropicalis has been extensively studied and is recognized for its efficient conversion of xylose to xylitol.[4]

The Metabolic Pathway

The microbial conversion of xylose to xylitol is primarily a two-step intracellular process:

-

Xylose to Xylitol: Xylose is reduced to xylitol by the enzyme xylose reductase (XR) , which typically utilizes NADPH as a cofactor.[4]

-

Xylitol to Xylulose: Xylitol is then oxidized to xylulose by the enzyme xylitol dehydrogenase (XDH) , which generally prefers NAD⁺ as a cofactor.[15]

Xylitol accumulation occurs when the activity of XR is significantly higher than that of XDH, or when there is an imbalance in the availability of the respective cofactors (NADPH and NAD⁺).[15]

Caption: Microbial conversion of xylose to xylitol.

Detoxification of Hydrolysates

A significant challenge in using lignocellulosic hydrolysates for fermentation is the presence of inhibitory compounds generated during pretreatment, such as furfural, 5-hydroxymethylfurfural (HMF), and phenolic compounds.[7] These inhibitors can severely impede microbial growth and xylitol production. Therefore, a detoxification step is often necessary prior to fermentation. Common detoxification methods include:

-

Overliming: Treatment with calcium hydroxide (Ca(OH)₂) to precipitate inhibitory compounds.

-

Activated Charcoal Adsorption: Utilizes the high surface area of activated carbon to adsorb inhibitors.

-

Ion Exchange Resins: Employs resins to remove charged inhibitory molecules.[16]

Metabolic Engineering for Enhanced Xylitol Production

Recent advances in metabolic engineering have opened new avenues for improving xylitol production in microbial cell factories.[1] Strategies include:

-

Overexpression of Xylose Reductase (XR): Increasing the expression of the gene encoding XR to enhance the conversion of xylose to xylitol.[1]

-

Deletion or Modification of Xylitol Dehydrogenase (XDH): Reducing or eliminating the activity of XDH to prevent the further metabolism of xylitol.[1]

-

Cofactor Engineering: Modulating the intracellular pools of NADPH and NAD⁺ to favor the XR-catalyzed reaction.

-

Improving Inhibitor Tolerance: Engineering strains with enhanced resistance to the toxic compounds present in lignocellulosic hydrolysates.

Metabolic engineering of microorganisms like Aspergillus niger and Kluyveromyces marxianus has shown significant potential for increasing xylitol yields directly from lignocellulosic biomass.[16][17]

Downstream Processing: Xylitol Purification and Crystallization

The final stage in xylitol production is the recovery and purification of the product from the fermentation broth.[7] This is a critical step as high purity is required for food and pharmaceutical applications. The downstream processing typically involves a series of steps:

-

Cell Removal: The microbial biomass is separated from the fermentation broth by centrifugation or microfiltration.[18]

-

Decolorization and Removal of Impurities: The clarified broth is often treated with activated charcoal to remove colored compounds and other impurities.[19] Ion exchange chromatography can also be used to remove salts and charged molecules.

-

Concentration: The purified xylitol solution is concentrated by evaporation to increase the xylitol concentration.[19]

-

Crystallization: Xylitol is crystallized from the concentrated solution, often by cooling and/or the addition of an anti-solvent like ethanol.[19]

-

Drying: The xylitol crystals are then dried to obtain the final product.

The efficiency of each of these steps significantly impacts the overall process economics. Research is ongoing to develop more cost-effective and efficient purification strategies, such as membrane filtration techniques.[20]

Caption: Overall workflow for xylitol production from lignocellulosic biomass.

Challenges and Future Perspectives

While the biotechnological production of xylitol from lignocellulosic biomass holds immense promise, several challenges need to be addressed for its large-scale industrial implementation:

-

Cost-Effective Pretreatment: Developing low-cost and efficient pretreatment methods that minimize the formation of inhibitors is crucial.

-

Robust Microbial Strains: Engineering microorganisms with high xylitol productivity, yield, and tolerance to inhibitors is a key area of research.

-

Efficient Downstream Processing: Improving the efficiency and reducing the cost of xylitol purification and crystallization are essential for economic viability.

-

Process Integration: Integrating the various stages of the process into a consolidated bioprocessing (CBP) system could significantly reduce operational costs.

Future research will likely focus on the application of advanced metabolic engineering and synthetic biology tools to develop superior microbial strains, the discovery of novel and more efficient enzymes for biomass degradation, and the optimization of integrated biorefinery concepts where xylitol is co-produced with other value-added products.[5]

Conclusion

The synthesis of xylitol from lignocellulosic biomass represents a sustainable and promising alternative to conventional chemical methods. This technical guide has outlined the key scientific principles and methodologies involved in this process, from feedstock selection to final product purification. By understanding the intricate interplay between biomass pretreatment, enzymatic hydrolysis, microbial fermentation, and downstream processing, researchers and drug development professionals can contribute to the advancement of this technology. The continued development of robust microbial catalysts and integrated bioprocessing strategies will be pivotal in realizing the full potential of lignocellulosic biomass for the large-scale, economically viable production of xylitol.

References

- Meng, J., Chroumpi, T., Mäkelä, M. R., & de Vries, R. P. (n.d.). Xylitol production from plant biomass by Aspergillus niger through metabolic engineering. Utrecht University.

-

Queiroz, J. A., et al. (2022). Xylitol production from lignocellulosic biomasses by chemical and biotechnological routes: features, challenges and strategies. ResearchGate. Retrieved from [Link]

-

Zhang, J., et al. (2022). Lignocellulosic xylitol production from corncob using engineered Kluyveromyces marxianus. Frontiers. Retrieved from [Link]

-

Walsh, M. K., Khliaf, H. F., & Shakir, K. A. (2018). Production of Xylitol from Agricultural Waste by Enzymatic Methods. Science Publications. Retrieved from [Link]

-

Prakasham, R. S., et al. (2016). Bioconversion of lignocellulosic biomass to xylitol: An overview. PubMed. Retrieved from [Link]

-

Queiroz, J. A., et al. (2022). Technical, Economic and Environmental Assessment of Xylitol Production in a Biorefinery Platform Toward a Circular Economy. MDPI. Retrieved from [Link]

- Santos, J. R., et al. (2024). Recent advances in xylitol production in biorefineries from lignocellulosic biomass: a review study.

-

Mishra, N. K., et al. (2025). Catalytic hydrogenation of xylose to xylitol using ruthenium catalyst on NiO modified TiO2 support. ResearchGate. Retrieved from [Link]

- Li, H., et al. (n.d.). The direct conversion of hemicelluloses to selectively produce xylose from corn stover catalysed by maleic acid. BioResources.

-

Unrean, P., & Ketsub, N. (2018). Pretreatment and enzymatic hydrolysis optimization of lignocellulosic biomass for ethanol, xylitol, and phenylacetylcarbinol co-production using Candida magnoliae. Frontiers. Retrieved from [Link]

-

Das, S., & Ghosh, D. (2022). Microbial xylitol production. PubMed. Retrieved from [Link]

-

Santos, J. R., et al. (2024). Recent advances in xylitol production in biorefineries from lignocellulosic biomass: a review study. Semantic Scholar. Retrieved from [Link]

-

Rehman, S. U., et al. (2025). Current trends in the production of xylitol and paving the way for metabolic engineering in microbes. PubMed Central. Retrieved from [Link]

-

Arcano, Y. D., et al. (2020). Xylitol: Bioproduction and Applications-A Review. Frontiers. Retrieved from [Link]

-

Santos, J. R., et al. (2024). Recent advances in xylitol production in biorefineries from lignocellulosic biomass: a review study. ResearchGate. Retrieved from [Link]

-

Fapohunda, V. T., & Akinyele, H. A. (2023). PRODUCTION OF XYLITOL FROM LIGNOCELLULOSE -A REVIEW. ResearchGate. Retrieved from [Link]

-

Poletto, P., et al. (2022). Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers' spent grain. PMC - NIH. Retrieved from [Link]

-

Amaretti, A., et al. (2023). Fermentative processes for the upcycling of xylose to xylitol by immobilized cells of Pichia fermentans WC1507. Frontiers. Retrieved from [Link]

-

Hubbe, M. A., et al. (n.d.). Combining Chemical and Biological Catalysis for the Conversion of Hemicelluloses: Hydrolytic Hydrogenation of Xylan to Xylitol. ResearchGate. Retrieved from [Link]

-

Arcaño, Y. D., et al. (2020). Biotechnological production of xylitol from agricultural waste. SciELO México. Retrieved from [Link]

- Dasgupta, D., et al. (2025). Challenges and prospects of xylitol production with whole cell bio-catalysis: A review.

-

Canilha, L., et al. (2008). Purification of xylitol obtained by fermentation of corncob hydrolysates. PubMed. Retrieved from [Link]

-

N/A. (n.d.). MASTER'S THESIS Hydrolysis of Hemicellulose by Commercial Enzyme Mixtures. Diva-portal.org. Retrieved from [Link]

-

Delgado Arcaño, Y., et al. (2020). Conversion of xylose into D-xylitol using catalytic transfer hydrogenation with formic acid as H-donor. BioResources. Retrieved from [Link]

-

Li, C., et al. (2025). Metabolic engineering for sustainable xylitol production from diverse carbon sources in Pichia pastoris. PMC. Retrieved from [Link]

-

Piedrahita-Rodriguez, S., et al. (2022). Techno-Economic Analysis of Xylitol Production in Stand-Alone and Integrated Biorefineries. ResearchGate. Retrieved from [Link]

-

Queiroz, J. A., & Bertoldo, B. C. (n.d.). Scaling up xylitol bioproduction: Challenges to achieve a profitable bioprocess. Retrieved from [Link]

-

Toivari, M. H., et al. (2001). Metabolic Engineering of Saccharomyces cerevisiae for Conversion of d-Glucose to Xylitol and Other Five-Carbon Sugars and Sugar Alcohols. Applied and Environmental Microbiology - ASM Journals. Retrieved from [Link]

-

N/A. (n.d.). Metabolic pathway for xylose utilization; microbial xylitol is produced.... ResearchGate. Retrieved from [Link]

-

Sharma, A., & Kumar, R. (2014). JOURNAL Production of xylitol by catalytic hydrogenation of xylose. THE PHARMA INNOVATION. Retrieved from [Link]

-

de Oliveira, R. L., et al. (2025). Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides. Retrieved from [Link]

-

Dasgupta, D., et al. (2022). Techno-economic analysis of xylitol production from lignocellulosic biomass using whole-cell biocatalyst. India Science, Technology & Innovation - ISTI Portal. Retrieved from [Link]

-

Cuong, N. C. (2021). PRODUCTION AND PURIFICATION OF XYLITOL FROM SUGARCANE BAGASSE. Suranaree University of Technology. Retrieved from [Link]

-

Hou, J., et al. (2012). Metabolic engineering of Saccharomyces cerevisiae for increased bioconversion of lignocellulose to ethanol. PMC. Retrieved from [Link]

-

Theuretzbacher, F., et al. (2019). Efficient Enzymatic Hydrolysis of Biomass Hemicellulose in the Absence of Bulk Water. Retrieved from [Link]

- N/A. (n.d.). Process for producing xylitol of high purity. Google Patents.

-

N/A. (n.d.). Recovery of Xylitol from Fermentation of Model Hemicellulose Hydrolysates Using Membrane Technology. VTechWorks. Retrieved from [Link]

-

Bao, J., et al. (2023). Metabolic Engineering of Escherichia coli for Xylitol Production. MDPI. Retrieved from [Link]

-

Audemar, M., et al. (2022). Hydrogenation of Xylose to Xylitol in the Presence of Bimetallic Nanoparticles Ni3Fe Catalyst in the Presence of Choline Chloride. MDPI. Retrieved from [Link]

-

da Silva, S. S., & Chandel, A. K. (2015). Strategies for Xylitol Purification and Crystallization: A Review. Retrieved from [Link]

-

N/A. (n.d.). Xylitol production from lignocellulosic biomass by chemical route: processes and features. ResearchGate. Retrieved from [Link]

-

Pal, S., et al. (2018). Techno-economic assessment of a lignocellulosic biorefinery co-producing ethanol and xylitol or furfural. ResearchGate. Retrieved from [Link]

Sources

- 1. Current trends in the production of xylitol and paving the way for metabolic engineering in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Bioconversion of lignocellulosic biomass to xylitol: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thescipub.com [thescipub.com]

- 9. Recent advances in xylitol production in biorefineries from lignocellulosic biomass: a review study | Revista Brasileira de Ciências Ambientais [rbciamb.com.br]

- 10. Frontiers | Pretreatment and enzymatic hydrolysis optimization of lignocellulosic biomass for ethanol, xylitol, and phenylacetylcarbinol co-production using Candida magnoliae [frontiersin.org]

- 11. The direct conversion of hemicelluloses to selectively produce xylose from corn stover catalysed by maleic acid :: BioResources [bioresources.cnr.ncsu.edu]

- 12. diva-portal.org [diva-portal.org]

- 13. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microbial xylitol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Fermentative processes for the upcycling of xylose to xylitol by immobilized cells of Pichia fermentans WC1507 [frontiersin.org]

- 16. Frontiers | Lignocellulosic xylitol production from corncob using engineered Kluyveromycesmarxianus [frontiersin.org]

- 17. research-portal.uu.nl [research-portal.uu.nl]

- 18. sutir.sut.ac.th:8080 [sutir.sut.ac.th:8080]

- 19. Purification of xylitol obtained by fermentation of corncob hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recovery of Xylitol from Fermentation of Model Hemicellulose Hydrolysates Using Membrane Technology [vtechworks.lib.vt.edu]

Technical Guide: Microbial Production of Xylitol Using Yeast Strains

Executive Summary

Xylitol (

This guide addresses the primary technical challenge in bio-xylitol production: the redox imbalance in yeast metabolism. It provides a comparative analysis of native producers (Candida spp.) versus engineered hosts (Saccharomyces cerevisiae), detailed fermentation protocols, and downstream processing strategies.

The Biochemical Core: Redox Imbalance

To optimize production, one must understand the metabolic bottleneck. In yeast, xylose utilization proceeds via a two-step oxidoreductive pathway:

-

Reduction: D-Xylose is reduced to Xylitol by Xylose Reductase (XR) .[1][2][3][4] This step primarily consumes NADPH .

-

Oxidation: Xylitol is oxidized to D-Xylulose by Xylitol Dehydrogenase (XDH) .[2][4] This step produces NADH .

The Problem: Native yeasts like Candida tropicalis possess an inherent cofactor imbalance. XR relies on NADPH, while XDH relies on NAD+. Under aerobic conditions, the NADH generated in step 2 is re-oxidized via the respiratory chain. However, under microaerophilic conditions (oxygen limitation), the respiratory chain cannot oxidize NADH fast enough. The resulting accumulation of NADH inhibits XDH activity.

The Result: The pathway stalls at Xylitol, causing it to be secreted into the medium rather than converted to Xylulose. Controlling this oxygen transfer rate (OTR) is the single most critical process parameter.

Visualization: The Metabolic Bottleneck

Figure 1: The metabolic pathway showing how NADH accumulation under low oxygen inhibits XDH, forcing Xylitol secretion.

Strain Selection Strategy

Researchers must choose between high natural yield and regulatory safety/robustness.

| Feature | Candida tropicalis / guilliermondii | Saccharomyces cerevisiae (Engineered) |

| Status | Native xylose utilizers.[4] | Non-native (requires genetic engineering). |

| Yield ( | High (0.8 – 0.9 g/g ).[5][6] | Moderate to High (0.5 – 0.8 g/g). |

| Productivity | High (2.0 – 3.0 g/L/h). | Lower (requires adaptation). |

| Safety | Opportunistic pathogen (BSL-2). | GRAS (Generally Recognized As Safe). |

| Engineering | Difficult (fewer genetic tools). | Excellent (CRISPR/Cas9, extensive tools). |

| Key Mechanism | Natural XR/XDH imbalance. | Heterologous expression of XR (e.g., from P. stipitis) and deletion of XDH. |

Recommendation: For industrial/pharmaceutical production where purification is rigorous, C. tropicalis remains the yield leader. For food-grade applications requiring "clean label" status, engineered S. cerevisiae is preferred despite lower yields.

Bioprocess Engineering: The "Goldilocks" Zone

Oxygen Transfer Rate (OTR)

Oxygen is the control switch.

-

High OTR: NADH is oxidized by respiration

XDH is active -

Zero OTR (Anaerobic): Cell growth stops; cofactor regeneration halts

Metabolism stalls. -

Optimal (

~20–30

Substrate & Media

-

Carbon Source: Hemicellulose hydrolysate (corn cob, sugarcane bagasse).

-

Co-substrate: Small amounts of glucose or glycerol are necessary to regenerate NADPH via the Pentose Phosphate Pathway, but excessive glucose causes catabolite repression , inhibiting xylose transport.

Validated Laboratory Protocol

Objective: Produce Xylitol using Candida tropicalis (ATCC 750 or similar) in a 5L Stirred Tank Bioreactor.

Phase 1: Inoculum Preparation

-

Stock: Maintain strain on YPX agar (10 g/L yeast extract, 20 g/L peptone, 20 g/L xylose).

-

Pre-culture: Inoculate one loop into 100 mL YPX broth in a 500 mL Erlenmeyer flask.

-

Incubation: 30°C, 200 rpm for 24 hours. Target

.

Phase 2: Fermentation Setup[10]

-

Medium Composition (per Liter):

-

Xylose: 60 g (Initial batch)

-

Yeast Extract: 10 g

- : 3 g

- : 2 g

- : 1 g

-

-

Sterilization: Autoclave at 121°C for 15 min. (Note: Sterilize xylose separately to prevent Maillard reactions).

-

Bioreactor Settings:

-

Temperature: 30°C

-

pH: 5.5 (Control with 2M NaOH and 2M HCl).

-

Agitation: 300 rpm (Variable for DO control).

-

Aeration: 0.5 – 1.0 vvm (air volume/medium volume/minute).

-

Phase 3: The Fed-Batch Strategy

-

Inoculation: Add pre-culture to reach initial

of 1.0. -

Batch Phase (0-24h): Allow cells to grow. Dissolved Oxygen (DO) will drop.

-

Induction Phase (24h+): When DO drops below 20%, maintain agitation to keep DO between 10% and 20% . This is the microaerophilic induction point.

-

Feeding: When residual xylose drops <10 g/L, feed concentrated xylose solution (500 g/L) to maintain concentration at 40-50 g/L.

Downstream Processing (DSP)[11]

Recovery accounts for >50% of production costs. The goal is high purity (>98%) crystals.

Workflow Diagram

Figure 2: Downstream processing workflow from broth to crystalline product.

DSP Protocol Steps:

-

Cell Removal: Centrifuge at 6000 rpm for 15 min. Supernatant contains xylitol.[2][7][9][10]

-

Decolorization: Treat supernatant with 2% (w/v) activated charcoal at 50°C for 45 min. Filter.

-

Concentration: Evaporate under vacuum (50°C) until syrup reaches ~65% Brix.

-

Crystallization:

-

Method A (Cooling): Cool syrup slowly from 50°C to 5°C at 0.1°C/min.

-

Method B (Anti-solvent): Add Ethanol (95%) to the syrup (ratio 1:1) at 4°C to precipitate crystals.

-

-

Yield: Expect 60-75% recovery from the broth.

References

-

Venkateswar Rao, L., et al. (2016). Biotechnological production of xylitol from lignocellulosic wastes—A review. Biotechnology Advances.

-

Dasgupta, D., et al. (2017).[1][11] Microbial production of xylitol: state of the art. Current Opinion in Biotechnology.

-

Winkelhausen, E., & Kuzmanova, S. (1998). Microbial conversion of D-xylose to xylitol. Journal of Fermentation and Bioengineering.

-

Silva, S.S., et al. (2006). Xylitol production by Candida guilliermondii FTI 20037 from sugarcane bagasse hydrolysate. Journal of Chemical Technology & Biotechnology.

-

Hahn-Hägerdal, B., et al. (2001). Metabolic engineering of Saccharomyces cerevisiae for xylose utilization. Advances in Biochemical Engineering/Biotechnology.

Sources

- 1. Production of xylitol by Saccharomyces cerevisiae using waste xylose mother liquor and corncob residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xylitol Production: Identification and Comparison of New Producing Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Production of Xylitol from d-Xylose by a Xylitol Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. Fermentation Strategies, Metabolic Pathways [ebrary.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

Physical-Chemical Properties of Crystalline Xylitol: A Technical Guide

Executive Summary

Xylitol (C₅H₁₂O₅) is a five-carbon sugar alcohol (pentitol) distinguished by its high negative heat of solution and specific crystalline polymorphism.[1][2][3][4][5] While widely recognized for its non-cariogenic sweetness, its utility in drug delivery systems—particularly chewable tablets, lozenges, and sachets—relies on a precise understanding of its solid-state physics.[1] This guide moves beyond basic compendial data to explore the mechanistic behaviors of xylitol, focusing on its thermodynamic stability, hygroscopic thresholds, and compression dynamics.[1]

Molecular Architecture & Crystallography[1]

Stereochemistry and Configuration

Xylitol is a meso-compound, meaning it possesses chiral centers but is achiral overall due to an internal plane of symmetry.[1] This symmetry significantly influences its crystal lattice energy and packing density.[1] Unlike sorbitol, which often presents as a hygroscopic glass or unstable polymorph, xylitol’s symmetry favors a stable crystalline lattice under standard conditions.[1]

Polymorphism: The Stability Hierarchy

Xylitol exists primarily in two polymorphic forms.[1] Understanding the distinction is critical for process control, as the metastable form can lead to shelf-life failures (caking) or dissolution inconsistencies.[1]

| Property | Stable Form (Orthorhombic) | Metastable Form (Monoclinic) |

| Space Group | ||

| Melting Point | 92.0°C – 96.0°C | ~61.0°C – 61.5°C |

| Formation | Standard aqueous crystallization | Rapid cooling from ethanol/methanol |

| Lattice Energy | High (Denser packing) | Low (Hygroscopic) |

| Pharma Usage | Preferred (Standard Excipient) | Avoided (Process impurity) |

Expert Insight: In industrial crystallization, the presence of impurities (like arabitol or sorbitol) can inhibit the nucleation of the stable orthorhombic form.[1] Ensure your raw material Certificate of Analysis (CoA) confirms the melting point range of 92–96°C to validate the stable polymorph [1].[1]

Thermodynamic Profile: The "Cooling Effect" Mechanism[1]

The most distinct physicochemical property of xylitol is its negative heat of solution (enthalpy of solution,

Thermodynamic Values

-

Enthalpy of Solution (

): ~153 J/g (Endothermic)[1] -

Enthalpy of Fusion (

): ~33–37 kJ/mol[1] -

Specific Heat Capacity (

): ~1.3–1.5 J/(g[1]·K) (Solid state)[1][7]

Mechanism of Action

The cooling effect is not chemical but purely physical.[1] The lattice energy of the stable orthorhombic crystal is high; breaking these intermolecular hydrogen bonds requires energy, which is drawn from the solvation medium (saliva), dropping the local temperature by up to 20°C depending on particle size and concentration.[1]

Visualization: Thermodynamic Dissolution Pathway

Figure 1: The endothermic pathway of Xylitol dissolution.[1] The high energy requirement to break the stable crystal lattice drives the cooling sensation.[1]

Hygroscopicity & Critical Relative Humidity (CRH)

Xylitol is often mischaracterized as "hygroscopic." Accurately, it is deliquescent above a specific threshold but relatively stable below it.[1]

The Critical Threshold[1]

Implication: Below 78% RH, xylitol absorbs negligible moisture (<1% w/w).[1] However, once the ambient humidity exceeds the CRH, moisture uptake is exponential, leading to liquefaction (deliquescence).[1]

Storage Protocol: Xylitol bulk material must be stored in multilayer liners with a water vapor transmission rate (WVTR) of <0.1 g/m²/day. Process environments should be maintained below 60% RH to prevent "capping" during tableting [2].[1]

Solubility Dynamics

Xylitol exhibits extreme solubility in water, which is highly temperature-dependent.[1][3][5] This property is advantageous for liquid formulations but challenges controlled-release solid dosage forms.[1]

Solubility Data (Approximate):

| Temperature (°C) | Solubility (g Xylitol / 100g Water) |

|---|---|

| 20 | 170 |

| 30 | 200 |

| 40 | 250 |

| 50 | 330 |[1]

Note: Xylitol is sparingly soluble in ethanol (~1.2 g/100g ), making alcohol granulation a viable processing route.[1]

Mechanical & Compression Properties[8][9][10]

For tablet formulation, crystalline xylitol presents specific challenges:

-

Brittle Fracture: Under compression, xylitol undergoes fragmentation rather than plastic deformation.[1] This creates clean breaks but limits inter-particulate bonding.[1]

-

Lubricant Sensitivity: Xylitol is highly sensitive to magnesium stearate.[1] Over-lubrication (>1% or >5 mins mixing) coats the fractured surfaces, drastically reducing tablet hardness (tensile strength).[1]

-

Capping: Due to elastic recovery and entrapped air, pure crystalline xylitol tablets are prone to capping.[1]

Formulation Strategy: Use "Direct Compression" (DC) grades of xylitol which are granulated with a binder (e.g., polydextrose) to improve compressibility, or use a low-shear blending process.[1]

Visualization: Formulation Decision Logic

Figure 2: Decision tree for selecting Xylitol grades based on dosage form and processing method.

Experimental Protocols (Self-Validating)

Protocol: Differential Scanning Calorimetry (DSC) for Purity

Purpose: To distinguish stable orthorhombic xylitol from metastable forms or impurities.

-

Sample Prep: Weigh 3–5 mg of Xylitol sample into a Tzero aluminum pan. Hermetically seal (pinhole lid not recommended due to sublimation risk).[1]

-

Parameters:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 120°C.

-

-

Validation Criteria:

Protocol: Critical Relative Humidity (CRH) Determination

Purpose: To establish packaging requirements.[1]

-

Setup: Prepare saturated salt solutions to generate fixed RH environments (e.g., NaCl ~75%, KCl ~84%, KNO₃ ~93%) in desiccators.

-

Method:

-

Place pre-weighed Xylitol samples (open weighing boats) in each desiccator at 25°C.

-

Weigh at t=0, 24h, 48h, 72h.[1]

-

-

Calculation: Plot % Weight Gain vs. RH.

-

Validation: The CRH is the intersection where weight gain shifts from linear/flat to exponential.[1] For Xylitol, this must occur between the NaCl (75%) and KCl (84%) points.[1]

References

-

PubChem. (n.d.).[2] Xylitol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Handbook of Pharmaceutical Excipients. (2009). Xylitol: Physical and Chemical Properties. Pharmaceutical Press.[1][8] (Via NIH PubChem Data Source).[1] Retrieved from [Link]

-

Wang, Z., et al. (2013).[1] Measurement and correlation of solubility of xylitol in binary water + ethanol solvent mixtures. Korean Journal of Chemical Engineering. Retrieved from [Link]

Sources

- 1. Xylitol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,4R)-Pentane-1,2,3,4,5-Pentol | C5H12O5 | CID 6912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. refp.cohlife.org [refp.cohlife.org]

- 4. Xylitol CAS#: 87-99-0 [m.chemicalbook.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Xylitol - Wikipedia [en.wikipedia.org]

- 8. dl.icdst.org [dl.icdst.org]

The Stereochemical Interceptor: A Technical Guide to Xylitol’s Antimicrobial Pharmacodynamics

The following technical guide details the discovery, mechanism, and experimental validation of Xylitol as an antimicrobial agent.

Executive Summary

Xylitol (pentane-1,2,3,4,5-pentol) is often mischaracterized solely as a non-cariogenic sweetener. To the drug development scientist, however, it represents a unique class of "metabolic interceptors"—compounds that exploit bacterial transport specificity to induce energy depletion and adhesion failure. This guide analyzes the historical trajectory of xylitol from a chemical curiosity to a validated antimicrobial agent, detailing the "futile cycle" mechanism in Streptococcus mutans, its disruption of Pseudomonas aeruginosa biofilms, and standardized protocols for assaying its efficacy.

Historical Genesis: From Chemistry to Cariology

The discovery of xylitol is a case study in parallel innovation. In 1891, German chemist Emil Fischer and French chemist M.G.[1][2] Bertrand simultaneously isolated the compound—Fischer from beech wood chips and Bertrand from wheat/oat straw.[1][2]

For decades, it remained a chemical novelty. The pivot to biological application occurred during World War II, when sugar shortages in Finland forced the isolation of xylitol from birch bark for use as a sweetener.[3] This incidental widespread use revealed an anomaly: despite high consumption, the population exhibited remarkably low caries incidence.

The Turku Sugar Studies (1970-1975)

The definitive link between xylitol and antimicrobial activity was established by Arje Scheinin and Kauko K. Mäkinen at the University of Turku. Their massive 2-year longitudinal study remains the gold standard for polyol efficacy.

Table 1: Comparative Cariogenicity in the Turku Sugar Studies (2-Year Increment)

| Dietary Group | Mean DMFS Increment* | Relative Reduction vs. Sucrose | Clinical Outcome |

|---|---|---|---|

| Sucrose | 7.2 | - | High Caries Activity |

| Fructose | 3.8 | 47% | Moderate Reduction |

| Xylitol | 0.0 | 100% | Complete Stasis |

*DMFS = Decayed, Missing, and Filled Surfaces. Source: Scheinin et al., Acta Odontol Scand, 1975.

The "0.0" increment in the xylitol group was unprecedented, suggesting that xylitol was not merely inert (like a placebo) but actively antimicrobial.

Mechanistic Pharmacology: The Futile Cycle

The core mechanism of xylitol against Gram-positive cariogenic bacteria (S. mutans) is a metabolic error termed the "Futile Cycle."[4]

The Mechanism[5][6]

-

Transport: S. mutans possesses a constitutive Fructose Phosphotransferase System (PTS). It cannot distinguish between fructose and xylitol due to stereochemical similarity.

-

Phosphorylation: The PTS transports xylitol into the cell, phosphorylating it to Xylitol-5-Phosphate (X5P) using High-Energy Phosphate (PEP).

-

Inhibition: X5P cannot be metabolized further (lacking xylitol-5-phosphate dehydrogenase). Intracellular accumulation of X5P inhibits Phosphofructokinase (PFK) , the rate-limiting enzyme of glycolysis.

-

Expulsion: To survive, the bacterium must dephosphorylate X5P and expel the xylitol.

-

Energy Depletion: The cycle consumes PEP (energy) but yields no ATP. The bacterium starves itself to death while expending energy to remove the toxic antimetabolite.

Visualization: The Futile Cycle Pathway

Figure 1: The Xylitol Futile Cycle in S. mutans.[5] Note the consumption of PEP and inhibition of PFK, leading to metabolic starvation.

Broad-Spectrum Applications: Biofilms & Gram-Negatives

While the futile cycle is specific to PTS-containing Gram-positives, xylitol exhibits distinct mechanisms against Gram-negative pathogens like Pseudomonas aeruginosa and Haemophilus influenzae, primarily targeting biofilm architecture and adhesion.

Anti-Adhesion in Otitis Media

Research by Uhari et al. demonstrated that xylitol alters the surface polysaccharide structure of S. pneumoniae and H. influenzae, preventing the binding of these pathogens to nasopharyngeal epithelial cells.

Table 2: Efficacy in Acute Otitis Media (AOM) Prevention

| Study Parameter | Control Group (Sucrose) | Xylitol Group | Significance (p-value) |

|---|---|---|---|

| AOM Occurrence | 20.8% | 12.1% | 0.04 |

| Antibiotic Prescription | 28.9% | 18.5% | 0.032 |

| Mechanism | Normal adhesion | 40% reduction in adherence | - |

Source: Uhari et al., BMJ, 1996; Pediatrics, 1998.

Synergistic Biofilm Disruption (P. aeruginosa)

In chronic wound care, xylitol acts synergistically with Lactoferrin. P. aeruginosa requires iron to form robust biofilms.

-

Lactoferrin: Chelates free iron, stressing the bacteria.[6]

-

Xylitol: Inhibits the transcription of siderophores (iron-scavenging molecules) that the bacteria produce in response to iron stress.[6]

-

Result: The biofilm membrane destabilizes, increasing permeability to antibiotics.

Experimental Methodologies

For researchers validating xylitol in new formulations, the following protocols ensure reproducibility.

Protocol A: High-Throughput Biofilm Inhibition Assay (Crystal Violet)

This protocol quantifies the reduction in biofilm biomass on abiotic surfaces.

Reagents:

-

Brain Heart Infusion (BHI) broth + 1% Sucrose (to induce biofilm).[7]

-

Xylitol stock (20% w/v in water).

-

Crystal Violet (0.1%).[8]

-

33% Acetic Acid.

Workflow Visualization:

Figure 2: Workflow for Crystal Violet Biofilm Inhibition Assay.

Protocol B: MIC Determination (Broth Microdilution)

Note: Xylitol often shows high MIC values (>5%) because its primary action is bacteriostatic or anti-adhesive rather than bactericidal in the traditional antibiotic sense.

-

Preparation: Prepare 2-fold serial dilutions of xylitol in Mueller-Hinton broth (range 0.5% to 20%).

-

Inoculum: Adjust bacterial suspension to 5 x 10^5 CFU/mL.

-

Incubation: 18-24 hours at 37°C.

-

Endpoint: Lowest concentration with no visible growth.

-

Expert Insight: For S. mutans, expect growth inhibition rather than complete killing. Measure OD600 to quantify the "static" effect.

-

Future Outlook: Combinatorial Therapies

The future of xylitol lies not as a monotherapy, but as a potentiator .

-

Antibiotic Synergy: Xylitol lowers the MIC of beta-lactams against resistant strains by increasing membrane permeability.

-

Anti-Virulence: By targeting adhesion (gbpB, gtf genes) rather than viability, xylitol exerts less selective pressure, potentially reducing the development of resistance.

References

-

Scheinin A, Mäkinen KK, Ylitalo K. (1975). Turku sugar studies. V. Final report on the effect of sucrose, fructose and xylitol diets on the caries incidence in man. Acta Odontologica Scandinavica. Link

-

Uhari M, Kontiokari T, Koskela M, Niemelä M. (1996). Xylitol chewing gum in prevention of acute otitis media: double blind randomised trial. BMJ. Link

-

Trahan L. (1995). Xylitol: a review of its action on mutans streptococci and dental plaque. International Dental Journal. Link

-

Ammons, M. C. B., et al. (2009). Combined treatment of Pseudomonas aeruginosa biofilm with lactoferrin and xylitol inhibits the ability of bacteria to respond to damage resulting from lactoferrin iron chelation. International Journal of Antimicrobial Agents. Link

-

Loimaranta, V., et al. (2020).[9][10] Xylitol and erythritol inhibit real-time biofilm formation of Streptococcus mutans.[10][11] BMC Microbiology.[10] Link

-

Badet, C., & Furiga, A. (2011). The effect of xylitol on the biofilm formation of Streptococcus mutans.[10] Archives of Oral Biology. Link

Sources

- 1. Xylitol - Wikipedia [en.wikipedia.org]

- 2. The rocky road of Xylitol to its clinical application - ProQuest [proquest.com]

- 3. smilestore.co.nz [smilestore.co.nz]

- 4. [Xylitol, mechanisms of action and uses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Combined treatment of Pseudomonas aeruginosa biofilm with lactoferrin and xylitol inhibits the ability of bacteria to respond to damage resulting from lactoferrin iron chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. static.igem.org [static.igem.org]

- 9. Synergistic effect of xylitol and ursolic acid combination on oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Xylitol and erythritol inhibit real-time biofilm formation of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

Xylitol-Mediated Biofilm Disruption: Mechanisms, Protocols, and Efficacy

This guide synthesizes current microbiological consensus on xylitol’s mechanistic impact on oral biofilms, specifically targeting Streptococcus mutans and multispecies consortia. It moves beyond general claims to explore the bio-energetic and genetic shifts that define xylitol’s therapeutic utility.

Executive Summary

Xylitol (C5H12O5) functions not merely as a non-fermentable sugar alcohol but as a metabolic disruptor in cariogenic bacteria.[1][2] Its efficacy stems from a "futile cycle" that depletes intracellular ATP reserves in Streptococcus mutans, coupled with the downregulation of glucosyltransferase (GTF) activity essential for exopolysaccharide (EPS) matrix assembly. This guide details the molecular mechanisms of this inhibition, provides validated protocols for assessing biofilm disruption, and evaluates synergistic applications with chlorhexidine and fluoride.

Mechanistic Foundations: The Futile Cycle & Genetic Modulation

The primary mode of action for xylitol is bio-energetic exhaustion. Unlike sucrose, which fuels glycolysis and EPS production, xylitol enters a metabolic dead-end.

The Futile Cycle Pathway

S. mutans transports xylitol via the fructose phosphotransferase system (PTS). Once inside, it is phosphorylated to xylitol-5-phosphate (X5P) .

-

Accumulation: X5P cannot be metabolized via glycolysis.

-

Inhibition: High intracellular concentrations of X5P competitively inhibit phosphofructokinase (PFK), a rate-limiting enzyme in glycolysis.

-

Energy Drain: To relieve toxicity, the cell must dephosphorylate X5P and expel the xylitol molecule.[3] This expulsion is energy-dependent, consuming ATP without generating yield.[4]

Genetic Feedback Loops (Quorum Sensing & GTFs)

Recent transcriptomic data indicates that xylitol stress alters the expression of gtfB, gtfC, and gtfD—genes responsible for synthesizing the water-insoluble glucans that form the biofilm scaffold. While early-stage exposure may show negligible changes, prolonged exposure (10+ hours) often triggers a compensatory upregulation of gtf genes, yet the phenotypic result is a structurally weaker biofilm due to the lack of sucrose substrate for these enzymes.

Visualization: The Xylitol Futile Cycle

Caption: The "Futile Cycle" of xylitol metabolism in S. mutans, leading to ATP depletion and glycolytic inhibition.

Experimental Methodologies for Biofilm Analysis

To rigorously evaluate xylitol's efficacy, researchers must employ multi-parametric assays that account for biofilm mass, viability, and architecture.

Protocol A: Real-Time Biofilm Kinetics (xCELLigence RTCA)

Objective: Monitor the rate of biofilm formation and initial adhesion in real-time without labeling.

-

Preparation: Grow S. mutans (e.g., UA159) to mid-log phase in Brain Heart Infusion (BHI).

-

Seeding: Add 100 µL of bacterial suspension (OD₆₀₀ ~0.5) to E-Plates (microtiter plates with gold microelectrodes).

-

Treatment: Supplement wells with:

-

Control: 1% Sucrose.[5]

-

Test: 1% Sucrose + Xylitol (1% - 5% w/v).

-

-

Monitoring: Incubate at 37°C. The RTCA system measures impedance (Cell Index) every 15 minutes for 24 hours.

-

Interpretation: A reduction in the slope of the Cell Index curve indicates inhibition of initial adhesion or proliferation.

Protocol B: Structural Analysis via CLSM (Confocal Laser Scanning Microscopy)

Objective: Visualize the spatial distribution of live/dead cells and EPS matrix integrity.

-

Substrate: Use sterile hydroxyapatite (HA) discs to mimic enamel.

-

Biofilm Growth: Incubate HA discs with S. mutans in BHI + 1% Sucrose ± Xylitol for 24–48 hours (anaerobic conditions).

-

Staining:

-

Viability: SYTO 9 (Green, live) and Propidium Iodide (Red, dead).

-

Matrix: Alexa Fluor 647-labeled dextran (Blue, binds to EPS glucans).

-

-

Imaging: Acquire Z-stacks (0.5 µm steps).

-

Quantification: Use COMSTAT software to calculate:

-

Biomass (µm³/µm²).

-

Average Thickness (µm).

-

Roughness Coefficient.

-

Visualization: Biofilm Assay Workflow

Caption: Integrated workflow for assessing xylitol's impact on biofilm kinetics, structure, and genetics.

Data Synthesis: Efficacy & Synergy

The following data summarizes key findings from comparative studies on xylitol's impact on S. mutans biofilms.

Comparative Efficacy (In Vitro)

| Parameter | Control (Sucrose Only) | Xylitol (1-5%) + Sucrose | Effect Description |

| Biofilm Mass | High | Reduced (20-40%) | Significant reduction in insoluble glucan matrix. |

| Bacterial Vitality | >90% Live | Mixed | Bacteriostatic effect; reduced growth rate but not necessarily bactericidal alone. |